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Compound of Interest

3-Amino-2-(4-bromobenzoyl)-6-
Compound Name:
nitrobenzofuran

Cat. No.: B1273341

Introduction

3-Amino-2-(4-bromobenzoyl)-6-nitrobenzofuran is a highly functionalized heterocyclic
compound with significant potential in medicinal chemistry and materials science. Its molecular
architecture, featuring a benzofuran core substituted with amino, nitro, and bromobenzoyl
groups, makes it a versatile building block for the synthesis of more complex molecules. The
presence of these distinct functional groups allows for a wide range of chemical modifications,
enabling the development of novel compounds with tailored properties.

This compound serves as a key intermediate in the synthesis of pharmaceuticals, particularly in
the design and development of anti-cancer agents, where its structure can effectively interact
with biological targets. Furthermore, its electronic properties make it a candidate for
applications in materials science, including the development of fluorescent probes for biological
imaging and advanced materials for organic electronics. The nitro group can enhance the
compound's reactivity, facilitating the creation of derivatives with potentially improved biological
activity.

This document provides a proposed protocol for the synthesis of 3-Amino-2-(4-
bromobenzoyl)-6-nitrobenzofuran and summarizes its key chemical and physical properties.
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The key properties of 3-Amino-2-(4-bromobenzoyl)-6-nitrobenzofuran are summarized in
the table below for quick reference.

Property Value Reference

(3-Amino-6-nitrobenzofuran-2-

UPAC Name yl)(4-bromophenyl)methanone
CAS Number 351003-26-4

Molecular Formula C15H9BrN20a4

Molecular Weight 361.15 g/mol

Appearance Light red powder

Melting Point 280-284 °C

Purity > 99% (HPLC)

Storage Conditions Store at 0-8 °C

Experimental Protocols

Proposed Synthesis of 3-Amino-2-(4-bromobenzoyl)-6-nitrobenzofuran

Disclaimer: The following is a hypothetical protocol based on established principles of
benzofuran synthesis, specifically the reaction of a substituted phenol with an a-haloketone
followed by an intramolecular Thorpe-Ziegler type cyclization. This procedure has not been
experimentally validated from the cited literature and should be adapted and optimized under
appropriate laboratory conditions.

Reaction Scheme:

The proposed two-step, one-pot synthesis involves the O-alkylation of 2-hydroxy-4-
nitrobenzonitrile with p-bromophenacyl bromide, followed by a base-catalyzed intramolecular
cyclization to yield the target compound.

Step 1: 2-hydroxy-4-nitrobenzonitrile + p-bromophenacyl bromide - 2-(2-(4-
bromobenzoyl)methoxy)-4-nitrobenzonitrile (Intermediate) Step 2: Intermediate — 3-Amino-2-
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(4-bromobenzoyl)-6-nitrobenzofuran

Materials and Reagents:

2-Hydroxy-4-nitrobenzonitrile

e p-Bromophenacyl bromide (2-bromo-1-(4-bromophenyl)ethanone)
e Potassium Carbonate (K2COs), anhydrous

e 1,8-Diazabicycloundec-7-ene (DBU) or Sodium Ethoxide (NaOEt)
e N,N-Dimethylformamide (DMF), anhydrous

o Ethyl acetate (EtOAC)

e Hexane

o Deionized water

Equipment:

Round-bottom flask with a magnetic stirrer

o Reflux condenser

e Heating mantle with temperature control

 Inert atmosphere setup (Nitrogen or Argon)

o Standard laboratory glassware for work-up and purification

« Rotary evaporator

e Thin-layer chromatography (TLC) apparatus

« Silica gel for column chromatography

Procedure:

© 2025 BenchChem. All rights reserved. 3/7 Tech Support


https://www.benchchem.com/product/b1273341?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1273341?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

e Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 2-hydroxy-4-
nitrobenzonitrile (1.0 eq), p-bromophenacyl bromide (1.05 eq), and anhydrous potassium
carbonate (1.5 eq).

o O-Alkylation: Add anhydrous DMF to the flask to dissolve the reactants. Stir the mixture at
room temperature (approx. 25 °C) for 12-16 hours. The reaction progress can be monitored
by TLC by observing the consumption of the starting phenol.

 Intramolecular Cyclization: Once the initial O-alkylation is complete (as indicated by TLC),
cool the reaction mixture to 0 °C in an ice bath. Slowly add a strong, non-nucleophilic base
such as DBU (1.2 eq) or a solution of sodium ethoxide (1.2 eq) to catalyze the Thorpe-
Ziegler cyclization of the nitrile group.

» Reaction Completion: Allow the reaction mixture to warm to room temperature and stir for an
additional 4-6 hours. Monitor the formation of the product by TLC.

» Work-up: Upon completion, pour the reaction mixture into a beaker of cold deionized water
with stirring. A precipitate of the crude product should form.

« Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with deionized
water, followed by a small amount of cold ethyl acetate or ethanol to remove impurities.

 Purification: The crude product can be further purified by recrystallization from a suitable
solvent system (e.g., ethanol/DMF) or by column chromatography on silica gel using a
gradient of ethyl acetate in hexane as the eluent.

e Drying and Characterization: Dry the purified product under vacuum. Characterize the final
compound using *H NMR, 3C NMR, mass spectrometry, and IR spectroscopy to confirm its
identity and purity.

Mandatory Visualization

The following diagrams illustrate the proposed synthesis pathway and a potential workflow for
the application of the synthesized compound in drug discovery.
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Proposed Synthesis of 3-Amino-2-(4-bromobenzoyl)-6-nitrobenzofuran

Starting Materials

[2-Hydroxy-4-nitrobenzonitrile] [p-Bromophenacyl bromide]

Reagents & Conditions
1. K2CO3, DMF, 25°C
2. DBU, 0°C to 25°C

One-pot Reaction
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Caption: Proposed one-pot synthesis pathway for the target compound.
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Role in Drug Discovery Workflow
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'
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High-Throughput Screening
(Biological Assays)
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Lead Optimization
(SAR Studies)
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Caption: Application of the title compound in a drug discovery workflow.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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